
(S)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole dichloromethane complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is a chiral ligand complex widely used in coordination chemistry and catalysis. This compound is known for its unique structural features, which include two diphenylphosphino groups and a tetrafluorinated bi-1,3-benzodioxole backbone. The dichloromethane complexation enhances its solubility and stability, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex typically involves the following steps:
Formation of the bi-1,3-benzodioxole backbone: This step involves the reaction of appropriate precursors under controlled conditions to form the tetrafluorinated bi-1,3-benzodioxole structure.
Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced through a substitution reaction, where the appropriate phosphine reagents are reacted with the bi-1,3-benzodioxole backbone.
Complexation with dichloromethane: The final step involves the complexation of the synthesized ligand with dichloromethane to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of precursors: Large-scale production of the bi-1,3-benzodioxole backbone and diphenylphosphino reagents.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and complexation: Purification of the synthesized ligand followed by complexation with dichloromethane.
化学反应分析
Types of Reactions
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Phosphine hydrides: Formed through reduction reactions.
Substituted phosphines: Formed through substitution reactions.
科学研究应用
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential in drug development due to its chiral properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex involves its role as a ligand in coordination complexes. The diphenylphosphino groups coordinate with metal centers, facilitating various catalytic processes. The tetrafluorinated bi-1,3-benzodioxole backbone provides steric and electronic properties that enhance the reactivity and selectivity of the complex.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in coordination chemistry and catalysis.
Bis(diphenylphosphino)methane: Another common ligand with similar diphenylphosphino groups but different backbone structure.
Uniqueness
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is unique due to its chiral nature and tetrafluorinated backbone, which provide distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and catalysis, where chiral ligands are essential for achieving high enantioselectivity.
属性
分子式 |
C39H26Cl2F4O4P2 |
|---|---|
分子量 |
767.5 g/mol |
IUPAC 名称 |
dichloromethane;[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H24F4O4P2.CH2Cl2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1-3/h1-24H;1H2 |
InChI 键 |
WMDWJMFRHMAKPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8.C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


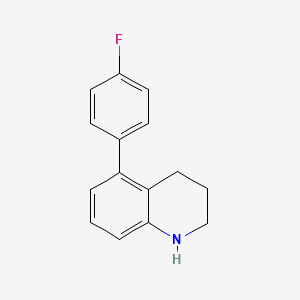


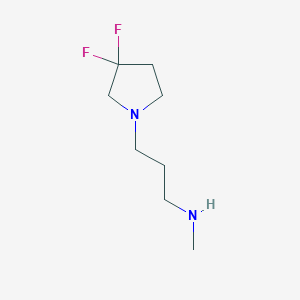
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
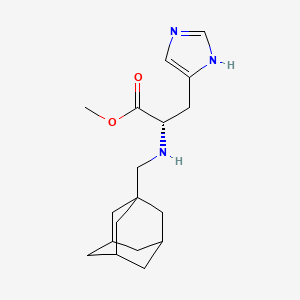
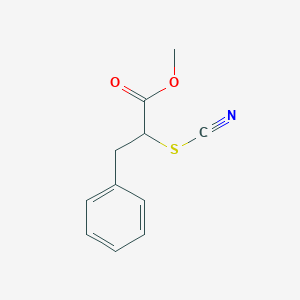

![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)


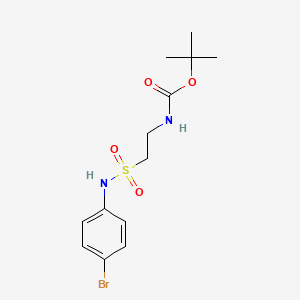

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
